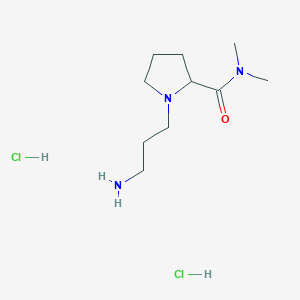

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride

Übersicht

Beschreibung

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an aminopropyl group attached to a dimethylpyrrolidine carboxamide backbone, and it is commonly used in research and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N,N-dimethylpyrrolidine and 3-aminopropylamine.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.

Formation of Intermediate: The initial reaction forms an intermediate compound, which is then further reacted with a carboxylating agent to introduce the carboxamide group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The compound’s dihydrochloride salt form indicates protonation of its primary and secondary amine groups. Key reactivity includes:

The tertiary amide group (N,N-dimethylcarboxamide) is less reactive under standard conditions due to steric hindrance and resonance stabilization .

Stability Under Oxidative and Thermal Conditions

While direct experimental data for this compound is limited, structural analogs suggest:

-

Oxidation : The primary amine (–NH₂) on the aminopropyl chain may oxidize to a nitroso or nitro group under strong oxidizing agents (e.g., KMnO₄, HNO₃) .

-

Thermal Decomposition : At temperatures >200°C, the dihydrochloride salt may decompose, releasing HCl and forming degradation products like pyrrolidine derivatives .

Coordination Chemistry

The compound’s amine groups can act as ligands for metal ions. For example:

-

Coordination with Transition Metals :

Synthetic Modifications

The primary amine group offers a site for further functionalization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Reacts with alkyl halides to produce secondary or tertiary amines .

Hydrolytic Behavior

-

Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding dimethylamine and pyrrolidine-2-carboxylic acid derivatives .

-

Enzymatic Hydrolysis : Unlikely due to steric protection of the amide bond.

Research Gaps and Limitations

Existing data on this specific compound is sparse, with most inferences drawn from structural analogs . Experimental studies are required to validate:

-

Kinetics of acid-base equilibria.

-

Catalytic or biological activity of metal complexes.

-

Stability under photolytic conditions.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, resulting in changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrolidine ring.

1-(3-Aminopropyl)piperidine: Similar structure with a piperidine ring.

N,N-Dimethyl-3-aminopropylamine: Lacks the carboxamide group but has a similar aminopropyl and dimethylamine structure.

Uniqueness: 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biologische Aktivität

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrrolidine ring and is characterized by an amine group and a carboxamide functional group, which may facilitate interactions with various biological targets.

- Molecular Formula : C10H21N3O·2HCl

- Molecular Weight : Approximately 201.30 g/mol

- Structure : The compound includes a five-membered nitrogen-containing heterocycle, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride exhibits significant biological activity, particularly in relation to neurotransmitter modulation. Below are key areas of its biological activity:

Neurotransmitter Interaction

Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, influencing mood regulation and cognitive functions. These interactions could potentially position the compound as a candidate for addressing conditions such as anxiety and depression.

Anticonvulsant Properties

In animal models, compounds structurally related to 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide have demonstrated anticonvulsant activity. For instance, similar compounds have shown efficacy in antagonizing seizures induced by maximal electroshock (MES), indicating potential therapeutic applications in seizure disorders .

Research Findings and Case Studies

Several studies have focused on the pharmacodynamics and pharmacokinetics of related compounds, providing insights into the potential effects of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride.

Table 1: Comparison of Biological Activities

| Compound Name | Activity | ED50 (mg/kg) | Notes |

|---|---|---|---|

| 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride | Potential modulator of neurotransmitters | TBD | Further studies required |

| Compound 3 (related structure) | Anticonvulsant | 3.5 | Effective in MES-induced seizures |

| Compound 4 (related structure) | Potentiator of sleeping time | 375 µg/kg | Significant increase in hexobarbital-induced sleep |

The exact mechanisms by which 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride exerts its effects are still under investigation. However, based on structural similarities with known active compounds, it is hypothesized that it may modulate receptor activity or neurotransmitter release within the central nervous system.

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11;;/h9H,3-8,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGJUHNZLBPHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402829-34-7 | |

| Record name | 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.